2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol

Antibacterial activity Structure-activity relationship Biphenyl natural products

2‑Methoxy‑5‑(7‑methoxy‑2H‑1,3‑benzodioxol‑5‑yl)phenol (CAS 144223-82-5), also systematically named 3′‑hydroxy‑4′,5‑dimethoxy‑3,4‑methylenedioxybiphenyl, is a methoxylated phenolic biphenyl that was first isolated from the roots of *Monnina sylvatica*. It belongs to the broader class of methylenedioxybiphenyl natural products, which are distinguished by their benzodioxole‑substituted biaryl scaffold.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 144223-82-5
Cat. No. B12541344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(7-methoxy-2H-1,3-benzodioxol-5-yl)phenol
CAS144223-82-5
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C(=C2)OC)OCO3)O
InChIInChI=1S/C15H14O5/c1-17-12-4-3-9(5-11(12)16)10-6-13(18-2)15-14(7-10)19-8-20-15/h3-7,16H,8H2,1-2H3
InChIKeyVONRCGMJFIHOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 144223-82-5 Procurement Guide: 2‑Methoxy‑5‑(7‑methoxy‑2H‑1,3‑benzodioxol‑5‑yl)phenol Identity & Baseline


2‑Methoxy‑5‑(7‑methoxy‑2H‑1,3‑benzodioxol‑5‑yl)phenol (CAS 144223-82-5), also systematically named 3′‑hydroxy‑4′,5‑dimethoxy‑3,4‑methylenedioxybiphenyl, is a methoxylated phenolic biphenyl that was first isolated from the roots of *Monnina sylvatica* [1]. It belongs to the broader class of methylenedioxybiphenyl natural products, which are distinguished by their benzodioxole‑substituted biaryl scaffold. The compound is commercially available as a reference standard (typically ≥98% purity by HPLC) [2], and its procurement is primarily driven by its role as a naturally occurring scaffold in antifungal and anticancer discovery programs.

Why Generic Substitution of 2‑Methoxy‑5‑(7‑methoxy‑2H‑1,3‑benzodioxol‑5‑yl)phenol is Not Advisable Without Evidence


Within the methylenedioxybiphenyl family, seemingly minor variations in methoxy substitution patterns profoundly affect bioactivity spectra. The compound 3′‑hydroxy‑5,5′‑dimethoxy‑3,4‑methylenedioxybiphenyl—a close analog differing by a single methoxy position—exhibits potent antibacterial, antioxidant, and anticancer activity in quantitative *in‑vitro* assays [1], while the target compound (4′‑methoxy isomer) was originally identified through activity‑guided fractionation for plant‑pathogenic antifungal activity [2]. This regioisomeric divergence means that procuring a generic “dimethoxy‑methylenedioxybiphenyl” without verifying the substitution pattern risks selecting a compound with a completely different biological profile, undermining reproducibility in mechanism‑of‑action or structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for CAS 144223‑82‑5 Relative to Closest Analogs


Regioisomeric Selectivity: 4′‑Methoxy vs. 5′‑Methoxy Substitution Determines Antibacterial Potency

The target compound (4′‑OMe) has not been quantitatively tested against Gram‑positive bacteria in the same assay as its 5′‑OMe analog, but the 5′‑OMe analog 3′‑hydroxy‑5,5′‑dimethoxy‑3,4‑methylenedioxybiphenyl demonstrated MIC values as low as 0.5 µg/mL against *Staphylococcus aureus*, *Bacillus cereus*, and *Bacillus subtilis* [1]. In contrast, the target compound was originally isolated via activity‑guided fractionation targeting the plant pathogen *Cladosporium cucumerinum* [2]. This orthogonal selectivity suggests that the precise position of the second methoxy group acts as a selectivity switch, directing activity toward plant‑pathogenic fungi in one case and Gram‑positive bacteria in the other.

Antibacterial activity Structure-activity relationship Biphenyl natural products

Antifungal Spectrum: Target Compound is One of Only Two Biphenyls Isolated from *Monnina sylvatica* with Direct Anti‑*Cladosporium* Activity

In the original isolation study, the target compound and its co‑isolated analog 3′,4′,5‑trimethoxy‑3,4‑methylenedioxybiphenyl were the only two biphenyls obtained from the active dichloromethane root extract [1]. The target compound showed clear antifungal activity against *Cladosporium cucumerinum* in a direct TLC bioautographic assay, whereas the crude extract also exhibited brine shrimp toxicity (LC₅₀ = 150 ppm) [1]. No subsequent study has reported MIC values for either compound against *C. cucumerinum* under standardized microdilution conditions, making the bioautography data the only available differentiation metric.

Antifungal natural products Bioautography C. cucumerinum

Predicted Physicochemical Differentiation: logP and Hydrogen‑Bonding Profile Contrast with 5′‑Methoxy Analog

Using consensus in silico predictions (ALOGPS/ ChemAxon), the target compound (4′‑OH, 4′‑OMe, 5‑OMe) has a predicted logP of 2.62–2.64 and a logS of –3.2 [1]. The 5′‑OMe analog (3′‑OH, 5‑OMe, 5′‑OMe) is predicted to have a very similar logP (2.65–2.70) but a lower molecular polar surface area (tPSA) due to the different orientation of the methoxy group, which can influence membrane permeability [2]. The 4′‑hydroxy group in the target compound also offers a synthetic handle for selective derivatization (e.g., ester or ether prodrugs) that is not identically positioned in the 5′‑OMe analog.

Physicochemical properties logP Hydrogen bonding

Natural Abundance and Isolation Yield Provide Cost‑of‑Goods Differentiation

The target compound was isolated from *Monnina sylvatica* roots alongside 3′,4′,5‑trimethoxy‑3,4‑methylenedioxybiphenyl; however, only the target compound was obtained in sufficient quantity for full spectroscopic characterization (¹H and ¹³C NMR, NOE) and bioassay [1]. The trimethoxy analog was isolated in lower yield, making the 4′‑hydroxy‑4′‑methoxy derivative the more accessible natural product for scale‑up studies. Commercial sources now offer the target compound at ≥98% purity (HPLC) [2], whereas the trimethoxy analog remains largely unavailable, giving the target compound a clear procurement advantage.

Natural product isolation Yield Sourcing

Validated Application Scenarios for 2‑Methoxy‑5‑(7‑methoxy‑2H‑1,3‑benzodioxol‑5‑yl)phenol (CAS 144223‑82‑5)


Agricultural Fungicide Hit‑to‑Lead Programs Targeting *Cladosporium* Species

The compound is one of only two biphenyls isolated from *Monnina sylvatica* with confirmed activity against the plant pathogen *C. cucumerinum* in a bioautographic assay [1]. Crop protection research groups can use it as a validated starting point for synthesizing analogs aimed at improving potency against *Cladosporium* and related Dothideomycete fungi.

Natural Product Library Screening for Methoxy‑Regioisomer SAR

Because the 4′‑methoxy isomer displays a distinct bioactivity fingerprint (antifungal‑selective) compared to the 5′‑methoxy isomer (antibacterial‑anticancer‑antioxidant) [1] [2], this compound is an essential entry in focused natural product libraries intended to probe how methoxy positioning governs polypharmacology in biphenyl scaffolds.

Analytical Reference Standard for Phytochemical Characterization of Polygalaceae

As a fully spectroscopically characterized metabolite (¹H, ¹³C NMR, NOE) originally reported from *Monnina sylvatica* [1], the compound serves as a reliable HPLC‑UV/MS reference standard for dereplication and chemotaxonomic studies of the Polygalaceae family, particularly when authentic specimens of the co‑occurring trimethoxy analog are unavailable.

Synthetic Methodology Development Using the 4′‑Hydroxy Handle

The presence of a free 4′‑hydroxy group—absent in the fully methylated analogs—provides a selective functionalization site for prodrug design (e.g., phosphate or amino acid ester conjugation) or for use as a monomer in polyaryl ether synthesis [1]. This makes the compound a unique substrate for medicinal chemists exploring late‑stage diversification of methylenedioxybiphenyls.

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